The Strategic Utility of 2-Chloro-6-fluoro-3-methoxyaniline in Modern Drug Discovery
The Strategic Utility of 2-Chloro-6-fluoro-3-methoxyaniline in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Pharmaceutical Scientists
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile precursors for a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methoxyaniline (CAS No. 1017777-58-0), a highly functionalized aniline derivative poised for significant applications in the synthesis of novel pharmaceuticals. We will delve into its physicochemical properties, propose a logical synthetic pathway, explore its potential applications in drug development, and provide essential safety and handling protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique attributes of this compound in their research endeavors.
Core Compound Identification and Physicochemical Properties
2-Chloro-6-fluoro-3-methoxyaniline is a unique trifunctionalized aromatic amine. The specific arrangement of its substituents—a chlorine atom, a fluorine atom, and a methoxy group—offers a nuanced platform for molecular design. The electron-withdrawing nature of the halogens and the electron-donating character of the methoxy group create a distinct electronic environment on the aniline ring, influencing its reactivity and potential interactions with biological targets.
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-6-fluoro-3-methoxyaniline | N/A |
| CAS Number | 1017777-58-0 | [3] |
| Molecular Formula | C₇H₇ClFNO | [4] |
| Molecular Weight | 175.59 g/mol | [4] |
| Appearance | White to yellow powder or crystals | [4] |
| Melting Point | 37-40°C | [4] |
| Purity | Typically ≥97% | [4] |
Proposed Synthesis Pathway
While specific proprietary synthesis methods may vary, a logical and efficient synthetic route to 2-Chloro-6-fluoro-3-methoxyaniline can be conceptualized based on established organic chemistry principles and analogous transformations reported for similar halogenated anilines.[5][6] A plausible multi-step synthesis is outlined below, starting from a readily available precursor.
Conceptual Synthesis Workflow
Caption: A proposed two-step synthesis of 2-Chloro-6-fluoro-3-methoxyaniline.
Detailed Experimental Protocol (Hypothetical)
Step 1: Chlorination of 1-Fluoro-2-methoxy-3-nitrobenzene
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To a solution of 1-fluoro-2-methoxy-3-nitrobenzene in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) in stoichiometric amounts.
-
Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-fluoro-4-methoxy-3-nitrobenzene.
Causality: The choice of NCS provides a regioselective and mild method for chlorination of the activated aromatic ring. The position of chlorination is directed by the existing activating (methoxy) and deactivating (nitro) groups.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude intermediate from Step 1 in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
-
Monitor the reaction until the disappearance of the starting material.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure 2-Chloro-6-fluoro-3-methoxyaniline.
Causality: The reduction of the nitro group to an amine is a standard and high-yielding transformation. The choice between metal/acid reduction and catalytic hydrogenation depends on the scale of the reaction and the presence of other functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Chloro-6-fluoro-3-methoxyaniline lies in its potential as a scaffold or intermediate in the synthesis of complex, biologically active molecules. The aniline functional group is a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.[6]
The substituents on the aromatic ring each play a crucial role in modulating the physicochemical properties of the final compound:
-
Fluorine: Often introduced to block metabolic oxidation, enhance binding affinity through hydrogen bonding or dipolar interactions, and improve pharmacokinetic properties such as bioavailability.
-
Chlorine: Can increase lipophilicity, which may enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding.[7]
-
Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for prodrug strategies or a point of metabolic clearance.
The combination of these groups makes this aniline derivative an attractive starting point for the development of kinase inhibitors, GPCR modulators, and other targeted therapies.
Role as a Key Building Block in a Drug Discovery Cascade
Caption: Application of 2-Chloro-6-fluoro-3-methoxyaniline in a drug discovery workflow.
Anilines are known to have some potential for metabolic instability or toxicity, which necessitates careful molecular design when incorporating them into drug candidates.[1][8] However, the substitution pattern of 2-Chloro-6-fluoro-3-methoxyaniline may mitigate some of these liabilities, and its utility as a synthetic intermediate allows for the aniline moiety to be transformed into other functional groups during the synthetic sequence.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-fluoro-3-methoxyaniline. A summary of the key safety information is provided below. For complete details, consult the full Safety Data Sheet (SDS).[9]
| Safety Aspect | Information | Source |
| Pictograms | No data available | |
| Signal Word | No data available | |
| Hazard Statements | No data available | |
| Precautionary Statements | Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. | |
| First Aid (Inhalation) | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician. | |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | |
| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | |
| Fire-Fighting Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [10] |
Note: The safety information provided is based on available data, which is limited. Similar halogenated anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10][11][12] It is imperative to handle this compound with care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Analytical Characterization
The identity and purity of 2-Chloro-6-fluoro-3-methoxyaniline should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule. ¹⁹F NMR will show a signal corresponding to the fluorine atom.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, and C-Cl and C-F stretches.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.
Conclusion
2-Chloro-6-fluoro-3-methoxyaniline is a valuable and highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds and explore new chemical space. By understanding its synthesis, reactivity, and safety profile, researchers can effectively incorporate this versatile intermediate into their drug discovery programs, accelerating the development of the next generation of therapeutic agents.
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Can Aniline Be Used In Drug Development? (2025, February 17). Bloom Tech. [Link]
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